![molecular formula C17H18N2 B11860128 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile CAS No. 88441-24-1](/img/structure/B11860128.png)
4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-1-ylmethyl)-1-naphthonitrile is a chemical compound that features a piperidine ring attached to a naphthalene core via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and naphthonitrile moieties in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile typically involves the following steps:
Formation of the Naphthonitrile Core: The naphthonitrile core can be synthesized through a nitrile formation reaction, such as the Rosenmund-von Braun reaction, where a halogenated naphthalene reacts with a cyanide source.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the naphthonitrile core with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-1-ylmethyl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
4-(Piperidin-1-ylmethyl)-1-naphthonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s biological activity is explored for potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrile group may also participate in interactions with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-1-ylmethyl)-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Piperidin-1-ylmethyl)-1-naphthol: Contains a hydroxyl group instead of a nitrile group.
4-(Piperidin-1-ylmethyl)-1-naphthoic acid: Features a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Piperidin-1-ylmethyl)-1-naphthonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring and the naphthonitrile core allows for versatile applications in various fields of research.
Propriétés
Numéro CAS |
88441-24-1 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
4-(piperidin-1-ylmethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2/c18-12-14-8-9-15(13-19-10-4-1-5-11-19)17-7-3-2-6-16(14)17/h2-3,6-9H,1,4-5,10-11,13H2 |
Clé InChI |
COYITFZHPIDVHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


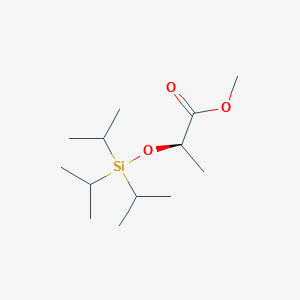

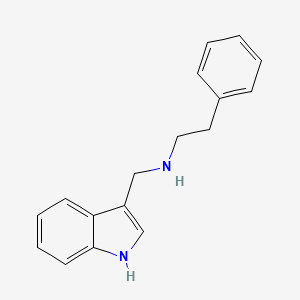
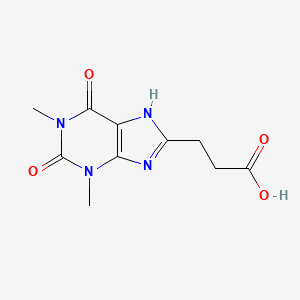
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)


![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)

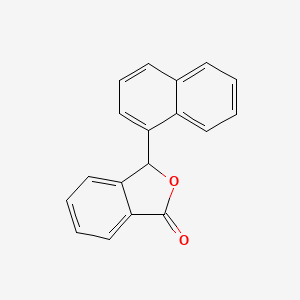

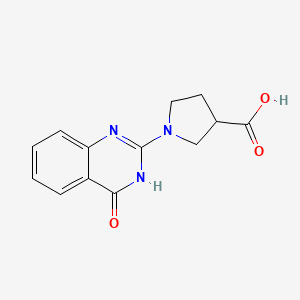
![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)

